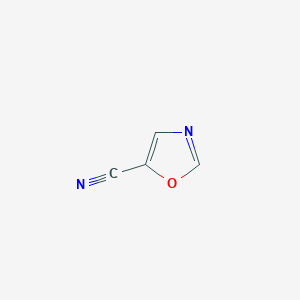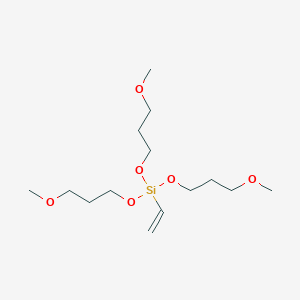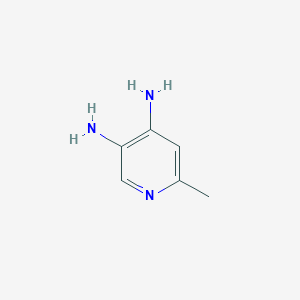
6-Methylpyridine-3,4-diamine
Übersicht
Beschreibung
6-Methylpyridine-3,4-diamine, also known as 2,6-diaminopyridine, is an organic compound with the chemical formula C6H8N2. It is a derivative of pyridine and features two amino functional groups on the 2- and 6- positions of the pyridine ring. This compound is of significant interest due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-3,4-diamine typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This reaction forms 1,4-dihydropyridines, which are then oxidized to yield the symmetric pyridine derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs vapor phase condensation reactions of ethanol or methanol with formaldehyde and ammonia in the presence of zeolites. This method produces mixtures of pyridine and methylpyridine isomers, which are then separated using various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylpyridine-3,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted pyridines, amine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Methylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methylpyridine-3,4-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
3-Methylpyridine: Another methyl-substituted pyridine with different substitution patterns.
2,6-Diaminopyridine: A compound with similar amino functional groups but different substitution positions.
4-Methylpyridine: A methyl-substituted pyridine with the methyl group at a different position.
Uniqueness: 6-Methylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on its biological activities .
Eigenschaften
IUPAC Name |
6-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCOZWIGCBYCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601042 | |
| Record name | 6-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861199-62-4 | |
| Record name | 6-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)

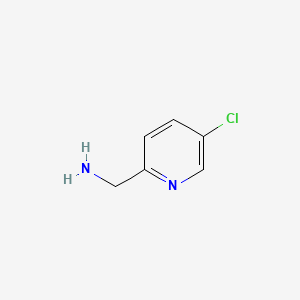
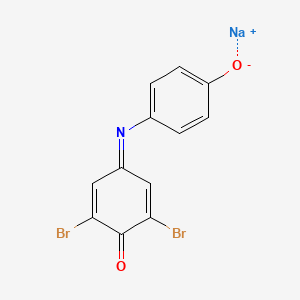
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)
